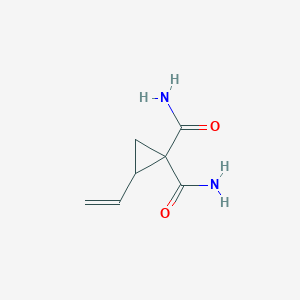

2-Ethenylcyclopropane-1,1-dicarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

158665-21-5 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-ethenylcyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C7H10N2O2/c1-2-4-3-7(4,5(8)10)6(9)11/h2,4H,1,3H2,(H2,8,10)(H2,9,11) |

InChI Key |

SPTPBOBLPKJUHQ-UHFFFAOYSA-N |

SMILES |

C=CC1CC1(C(=O)N)C(=O)N |

Canonical SMILES |

C=CC1CC1(C(=O)N)C(=O)N |

Synonyms |

1,1-Cyclopropanedicarboxamide,2-ethenyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Ethenylcyclopropane 1,1 Dicarboxamide and Its Precursors

Approaches to Cyclopropane (B1198618) Ring Construction

The formation of the cyclopropane ring is the cornerstone of the synthesis. Methodologies generally involve the creation of one or two carbon-carbon bonds to close the three-membered ring, starting from acyclic precursors.

Carbene-mediated reactions are a powerful tool for forming cyclopropane rings by adding a carbene or carbenoid to an alkene. wikipedia.org For the synthesis of an ethenylcyclopropane core, this typically involves the reaction of a carbene with a conjugated diene, such as 1,3-butadiene. beilstein-journals.org Metal-catalyzed decomposition of diazo compounds is a common method to generate carbenes for these transformations. beilstein-journals.orgacs.org For instance, rhodium(II) and copper catalysts are frequently employed to decompose vinyl- or ethyldiazoacetate, which then adds to the diene. beilstein-journals.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org Iron-porphyrin complexes have also been shown to catalyze cyclopropanation reactions, supporting a concerted, non-radical pathway. acs.org

An alternative to potentially hazardous diazo compounds involves using cyclopropenes as precursors to metal-vinyl carbenes, which can then react with 1,3-dienes. beilstein-journals.org Sulfur ylides can also be employed in Corey-Chaykovsky type reactions with electron-poor dienes to achieve cyclopropanation with high regioselectivity and stereocontrol. organic-chemistry.org

| Carbene/Carbenoid Precursor | Alkene Substrate | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Vinyldiazoacetates | 1,3-Dienes | Rh(II) or Cu complexes | Stereospecific, forms vinylcyclopropane (B126155) core directly. beilstein-journals.org |

| Cyclopropenes | 1,3-Dienes | ZnCl2 or [Rh2(OAc)4] | Avoids use of diazo compounds. beilstein-journals.org |

| Sulfur Ylides | Electron-poor dienes | Base | High regio- and stereocontrol. organic-chemistry.org |

| Diiodomethane (B129776) | Alkenes | Zn-Cu couple (Simmons-Smith) | Forms a carbenoid (iodomethylzinc iodide). wikipedia.org |

A prevalent and effective method for constructing the 1,1-dicarboxy-substituted cyclopropane ring involves the use of malonic esters or their derivatives as nucleophiles. This approach builds the ring through a sequence of alkylation steps.

The reaction of a dialkyl malonate with a 1,4-dihalo-2-butene serves as a direct route to the diethyl 2-ethenylcyclopropane-1,1-dicarboxylate precursor. acs.orggoogle.com In a typical procedure, dialkyl malonate is treated with a strong base to form a malonate enolate, which then acts as a nucleophile in a double alkylation sequence with a compound like 1,4-dichloro-2-butene. google.com The process involves an initial SN2 attack followed by an intramolecular ring-closing reaction. stackexchange.com A patent describes a "one-pot" synthesis where a mixture of cis- and trans-1,4-dihalobutene-2 is first isomerized to the trans isomer before cyclocondensation with a dialkyl malonate in the presence of a metallic alkoxide, achieving high yields of the desired dialkyl 2-vinylcyclopropane-1,1-dicarboxylate. google.com

The mechanism for malonate-based cyclopropane formation is a classic example of a base-promoted intramolecular cyclization. stackexchange.com The process is initiated by the deprotonation of the acidic α-hydrogen of the dialkyl malonate by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. stackexchange.com This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of the dihaloalkene in an SN2 reaction, displacing the first halide and forming a new carbon-carbon bond. stackexchange.com

The resulting intermediate still possesses an acidic α-hydrogen. A second equivalent of the base removes this proton, generating a new enolate. This sets the stage for an intramolecular SN2 reaction, where the nucleophilic carbon of the enolate attacks the remaining carbon bearing a halide, displacing it and closing the three-membered ring. stackexchange.com The use of bases like potassium carbonate is also common in these Michael-initiated ring closure (MIRC) reactions. researchgate.net

Malonate-Based Annulation Strategies

Stereoselective Synthesis of Ethenylcyclopropane Cores

Controlling the stereochemistry of the final product is a significant aspect of modern synthetic chemistry. For ethenylcyclopropanes, this involves controlling the relative orientation of the substituents on the cyclopropane ring.

Asymmetric synthesis of vinylcyclopropanes can be achieved through several methods:

Chiral Catalysts: In carbene-mediated cyclopropanations, the use of chiral rhodium or copper complexes can induce high levels of enantioselectivity. acs.org Engineered myoglobin variants have also been shown to promote these reactions with excellent enantioselectivity (>90–99% ee) and high turnover numbers. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation reaction to favor one stereoisomer over another.

Chiral Ylides: The use of camphor-derived sulfur ylides has been demonstrated to produce trisubstituted vinylcyclopropanes with high diastereoselectivity and enantioselectivity. blogspot.com By selecting either the endo- or exo-sulfur ylide, it is possible to selectively synthesize both enantiomers of the cyclopropane product. blogspot.com

Organocatalysis: Chiral organocatalysts, such as diphenylprolinol TMS ether, can catalyze asymmetric cascade Michael reactions between α,β-unsaturated aldehydes and bromomalonates to yield cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org

| Strategy | Reagents/Catalysts | Typical Selectivity | Reference Concept |

|---|---|---|---|

| Chiral Metal Catalysis | Rh(II) or Cu(I) complexes with chiral ligands | High ee | Asymmetric carbene transfer acs.org |

| Chiral Sulfur Ylides | Camphor-derived sulfonium ylides | High dr and ee | Corey-Chaykovsky Reaction blogspot.com |

| Organocatalysis | Chiral diphenylprolinol TMS ether | High ee and dr | Asymmetric Michael-initiated ring closure organic-chemistry.org |

Formation of the Dicarboxamide Moiety

The final step in the synthesis of 2-ethenylcyclopropane-1,1-dicarboxamide is the conversion of the precursor, typically a diester such as diethyl 2-ethenylcyclopropane-1,1-dicarboxylate, into the corresponding dicarboxamide. This transformation is a type of amidation.

This conversion can be achieved by reacting the diester with ammonia (B1221849) (NH₃) or an appropriate amine. The reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently. Heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective for the direct amidation of dicarboxylic acids and esters, demonstrating tolerance to water, which is produced as a byproduct. nih.gov The diester can first be hydrolyzed to the corresponding 2-ethenylcyclopropane-1,1-dicarboxylic acid, which is then coupled with ammonia or an amine using standard peptide coupling reagents or by forming an acid chloride intermediate. Direct aminolysis of the ester with ammonia, often in a sealed vessel with heating, is a more direct route to the primary dicarboxamide.

Amidation Reactions and Methodological Variations

The transformation of a dicarboxylic acid ester to a dicarboxamide is a fundamental organic reaction. In the context of this compound, this involves the reaction of a precursor diester, such as diethyl or dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate, with an amine. For the synthesis of the unsubstituted dicarboxamide, ammonia is the reagent of choice.

The reaction, known as aminolysis, proceeds via nucleophilic acyl substitution. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of an alcohol molecule (ethanol or methanol, depending on the starting ester) to form the amide bond. Given that there are two ester groups in the precursor, this reaction must occur twice to yield the desired dicarboxamide.

Methodological variations for this amidation can influence the reaction's efficiency. The reaction can be carried out by bubbling ammonia gas through a solution of the diester in a suitable solvent. Alternatively, a solution of ammonia in an alcohol, such as methanol or ethanol, can be used. The choice of solvent is crucial and is often the same as the alcohol corresponding to the ester to prevent transesterification as a side reaction.

Elevated temperatures and pressures are often employed to drive the reaction to completion, especially given the potential for steric hindrance around the carbonyl groups attached to the cyclopropane ring. Catalysts can also be employed to enhance the reaction rate. While the reaction can proceed without a catalyst, the use of a strong base like sodium methoxide (B1231860) has been shown to be effective in the amidation of similar cyclopropane dicarboxylate systems. For instance, the synthesis of a substituted cyclopropane-1,1-dicarboxamide has been achieved by reacting the corresponding dimethyl ester with an aniline (B41778) derivative in the presence of sodium methoxide, with the reaction driven by the azeotropic removal of methanol.

Conversion from Dicarboxylic Acid Esters to Dicarboxamides

The direct conversion of dicarboxylic acid esters, specifically diethyl and dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate, to this compound is a critical step in the synthesis of this target molecule. This transformation falls under the broader class of amidation reactions.

The general strategy involves the treatment of the diester with a source of ammonia. The reaction mechanism entails a nucleophilic attack by the ammonia on the carbonyl carbon of each ester group. This forms a tetrahedral intermediate which then collapses, expelling an alkoxide (ethoxide or methoxide) as a leaving group to yield the primary amide. This process is repeated for the second ester group to afford the final dicarboxamide.

Several experimental parameters can be varied to optimize this conversion. These include the choice of solvent, temperature, pressure, and the use of catalysts. For instance, the reaction can be performed in a sealed vessel to maintain a high concentration of ammonia and to allow for heating above the boiling point of the solvent. Common solvents include alcohols that match the ester (e.g., ethanol for a diethyl ester) to avoid competing transesterification reactions.

While direct amidation with ammonia can sometimes be sluggish, the use of activating agents or catalysts can significantly improve reaction rates and yields. Lewis acids can activate the ester carbonyl group towards nucleophilic attack. Alternatively, as mentioned, basic catalysts like sodium methoxide can be employed. In a related synthesis of N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, the reaction of dimethyl 1,1-cyclopropanedicarboxylate with 4-fluoroaniline was facilitated by sodium methoxide in toluene, with the removal of methanol to drive the reaction to completion researchgate.net. A similar strategy could likely be adapted for the synthesis of this compound using ammonia as the nucleophile.

Another approach could involve the initial hydrolysis of the diester to the corresponding 2-ethenylcyclopropane-1,1-dicarboxylic acid. The diacid can then be converted to the dicarboxamide using standard peptide coupling reagents or by first converting the diacid to a more reactive species like an acyl chloride. However, the direct conversion from the diester is often more atom-economical.

Synthesis of Key Precursors and Analogues

The availability of high-purity dialkyl 2-ethenylcyclopropane-1,1-dicarboxylates is paramount for the successful synthesis of the target dicarboxamide. The primary methods for synthesizing these precursors involve the cyclocondensation of a malonic ester with a 1,4-dihalobutene.

Diethyl 2-Ethenylcyclopropane-1,1-dicarboxylate Synthesis

The synthesis of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate is typically achieved through the reaction of diethyl malonate with a 1,4-dihalobut-2-ene, such as 1,4-dichloro-2-butene or 1,4-dibromo-2-butene. The reaction is a nucleophilic substitution followed by an intramolecular cyclization.

A common procedure involves the deprotonation of diethyl malonate with a base to form a carbanion, which then acts as a nucleophile. A strong base like sodium ethoxide is traditionally used. The resulting enolate attacks one of the electrophilic carbon atoms of the 1,4-dihalobut-2-ene, displacing a halide ion. The intermediate then undergoes an intramolecular nucleophilic substitution, where the carbanion attacks the remaining carbon-halogen bond to form the cyclopropane ring.

One patented method describes a "one-pot" two-step synthesis that aims to produce high-purity diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This process begins with the isomerization of a mixture of trans- and cis-1,4-dihalobutene-2 to predominantly the trans-isomer. This is immediately followed by cyclocondensation with a dialkyl malonate in the presence of a metallic alkoxide in an alcoholic solution. This method reports high yields of the desired product with minimal contamination from byproducts like dialkyl cyclopent-3-ene-1,1-dicarboxylate.

The reaction conditions, such as the choice of base, solvent, and temperature, can significantly impact the yield and purity of the final product.

| Reactants | Reagents | Product | Yield |

| Diethyl malonate, trans-1,4-dihalobutene-2 | Metallic alkoxide, Alcohol | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | 75-80% (distilled) |

Dimethyl 2-Ethenylcyclopropane-1,1-dicarboxylate Synthesis

The synthesis of dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate follows a similar pathway to its diethyl counterpart, utilizing dimethyl malonate as the starting material. A notable method involves the cyclocondensation of dimethyl malonate with 1,4-dichlorobutene-2.

In a specific example, dimethyl malonate is added to a mixture containing a catalyst that isomerizes the 1,4-dichlorobutene-2. Subsequently, a solution of sodium methoxide in methanol is added. This process has been shown to yield the product in good yields. For instance, a reaction starting with one mole of dimethyl malonate and two moles of sodium methoxide can produce dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with a yield of approximately 75.6% after distillation researchgate.net. The purity of the product is also reported to be high, with minimal contamination from the isomeric dimethyl cyclopent-3-ene-1,1-dicarboxylate researchgate.net.

It has been noted that phase-transfer catalysis, while effective for the synthesis of ethyl and higher esters of 2-vinylcyclopropane-1,1-dicarboxylate, can lead to lower yields for the dimethyl ester due to competitive ester saponification.

| Reactants | Reagents | Product | Yield | Purity |

| Dimethyl malonate (1.0 mole), 1,4-dichlorobutene-2 | Sodium methoxide (2.0 moles) in Methanol | Dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | 75.6% | 95.5% |

Reaction Mechanisms and Chemical Transformations of 2 Ethenylcyclopropane 1,1 Dicarboxamide

Reactivity of the Strained Cyclopropane (B1198618) Ring

The inherent ring strain and the presence of both a donor (ethenyl group) and acceptors (dicarboxamide groups) on the cyclopropane ring, known as a donor-acceptor (D-A) cyclopropane, are the principal drivers of its reactivity. uni-regensburg.de This electronic setup polarizes the distal carbon-carbon bond of the cyclopropane, making it susceptible to cleavage under appropriate conditions.

Ring-opening reactions are a hallmark of D-A cyclopropanes, proceeding through intermediates that can be trapped by various nucleophiles or participate in subsequent cyclizations.

The activation of 2-ethenylcyclopropane-1,1-dicarboxamide with a Lewis acid is a common strategy to facilitate the opening of the strained ring. uni-regensburg.de The Lewis acid coordinates to the oxygen atoms of the dicarboxamide groups, further polarizing the C-C bonds of the cyclopropane and promoting the formation of a zwitterionic intermediate. scispace.com This intermediate can then react with nucleophiles. The reaction proceeds at room temperature and can lead to the formation of acyclic products with complete preservation of stereochemistry from the electrophilic center of the cyclopropane. nih.gov

The general mechanism involves the Lewis acid activating the acceptor moiety, leading to an SN1-type ring-opening to form an intermediate. uni-regensburg.de This intermediate is then susceptible to nucleophilic attack. For instance, the ring-opening of similar donor-acceptor cyclopropanes has been achieved with various Lewis acids, leading to different outcomes depending on the specific acid and reaction conditions. nih.gov

Table 1: Lewis Acids in Cyclopropane Ring Opening

| Lewis Acid | Potential Outcome |

|---|---|

| SnCl₄ | Can promote ring-opening followed by cyclization, such as in vinylcyclopropane-cyclopentene rearrangements. nih.gov |

| TiCl₄ | May lead to ring-opening followed by proton elimination to form 1,3-diene derivatives. nih.gov |

The development of enantioselective methods for the ring-opening of cyclopropanes is a significant area of research. researchgate.net For donor-acceptor cyclopropanes like this compound, chiral Lewis acids can be employed to achieve asymmetric transformations. These processes can involve the desymmetrization of meso-cyclopropanes or kinetic resolution of racemic cyclopropanes. scispace.com

The strategy often involves the use of a chiral ligand, such as a BOX (bisoxazoline) ligand, in conjunction with a metal-based Lewis acid. scispace.com This chiral complex coordinates to the dicarboxamide groups, creating a chiral environment that directs the nucleophilic attack to one face of the molecule, leading to the formation of an enantioenriched product. For example, enantioselective ring-opening reactions of D-A cyclopropanes with amines have been successfully used in the synthesis of enantioenriched γ-aminobutyric acid (GABA) derivatives. scispace.com

Table 2: Chiral Ligands for Enantioselective Ring Opening

| Ligand Type | Metal Catalyst | Typical Nucleophiles |

|---|---|---|

| BOX | Copper(II) triflate | Azomethine imines, indoles |

The strained ring of this compound can act as a three-carbon synthon in various cycloaddition reactions, providing access to more complex cyclic systems.

Donor-acceptor cyclopropanes are known to undergo [3+2] cycloaddition reactions with a range of dipolarophiles upon activation with Lewis acids. uni-regensburg.de In the case of this compound, the ring-opened zwitterionic intermediate can be trapped by various π-systems, such as alkenes, alkynes, or carbonyls, to form five-membered rings. These reactions are valuable for constructing heterocyclic and carbocyclic frameworks. uni-regensburg.de

The regioselectivity and stereoselectivity of these cycloadditions are often controlled by the nature of the Lewis acid, the substrate, and the reaction conditions. For instance, the reaction of similar vinylcyclopropanes with alkenes can lead to cyclopentane (B165970) derivatives with high diastereoselectivity. researchgate.net

If an appropriate π-system is tethered to the this compound core, intramolecular cycloadditions can occur. researchgate.netrsc.org These reactions are powerful tools for the construction of bicyclic and polycyclic systems. For example, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-, 1-yne-, and 1-allene-vinylcyclopropanes have been developed to synthesize cyclopentane- and cyclopentene-embedded bicyclic structures. researchgate.netrsc.org

In such a reaction involving a derivative of this compound, the tethered π-system would intramolecularly trap the ring-opened intermediate, leading to a fused or bridged ring system. The stereochemical outcome of these intramolecular cycloadditions is often highly controlled, providing a route to complex molecules with defined stereochemistry.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| γ-aminobutyric acid (GABA) |

| Tin(IV) chloride (SnCl₄) |

| Titanium(IV) chloride (TiCl₄) |

| Ytterbium(III) triflate (Yb(OTf)₃) |

Rearrangement Reactions of the Cyclopropane System

Vinyl-substituted cyclopropanes are known to undergo thermally induced rearrangement reactions, driven by the release of inherent ring strain. nih.gov The archetypal transformation for a compound like this compound is the vinylcyclopropane (B126155) rearrangement, which typically yields a cyclopentene (B43876) derivative. nih.gov This process involves the homolytic cleavage of one of the cyclopropane bonds adjacent to the vinyl substituent, followed by radical recombination to form a five-membered ring.

For this compound, this rearrangement would be expected to produce a cyclopentene-1,1-dicarboxamide derivative. The reaction is generally regioselective, with the new bond forming at the terminal carbon of the original vinyl group. nih.gov While the Cope rearrangement is a significant reaction for 1,2-divinylcyclopropanes, the 1,1-disubstituted pattern of the ethenyl group in the title compound directs its reactivity towards the vinylcyclopropane-to-cyclopentene pathway. nih.govbeilstein-journals.org High temperatures, often exceeding 300°C, are typically required to initiate this transformation. nih.gov

Transformations of the Ethenyl Group

The ethenyl group serves as a site of unsaturation, making it susceptible to a variety of addition and cleavage reactions.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. masterorganicchemistry.com When this compound is treated with ozone (O₃), an unstable ozonide intermediate is formed. This intermediate is not typically isolated but is directly converted to more stable carbonyl compounds through a workup procedure. The nature of the final products is determined by whether the workup is reductive or oxidative. masterorganicchemistry.com

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal and water, cleaves the ozonide to yield aldehydes or ketones. In this case, the terminal CH₂ of the ethenyl group is converted to formaldehyde, while the cyclopropane-bearing carbon is converted to an aldehyde.

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com This would result in the formation of cyclopropane-1,1-dicarboxamide-2-carboxylic acid.

| Workup Type | Reagents | Expected Products from Ethenyl Group Cleavage |

| Reductive | 1. O₃2. (CH₃)₂S or Zn/H₂O | 2-Formylcyclopropane-1,1-dicarboxamide and Formaldehyde |

| Oxidative | 1. O₃2. H₂O₂ | 2-Carboxycyclopropane-1,1-dicarboxamide and Carbon Dioxide (from oxidation of formaldehyde) |

The vinyl group of this compound can act as a monomer in addition polymerization reactions. Depending on the initiator and conditions used, this can proceed via free-radical or ionic mechanisms to produce a polymer with cyclopropane-1,1-dicarboxamide units as pendant groups along the main chain.

The general process involves three main steps:

Initiation: A reactive species (e.g., a radical from an initiator like AIBN or a cation) adds to the vinyl group, creating a new reactive center.

Propagation: The newly formed reactive monomer adds to subsequent monomer units, rapidly extending the polymer chain.

Termination: The growth of the polymer chain is halted, typically by the combination of two reactive chains or by reaction with an impurity. dalalinstitute.com

Furthermore, this compound could be used as a comonomer in copolymerization processes with other vinyl monomers, such as styrene (B11656) or acrylates. researchgate.net This would allow for the synthesis of copolymers with tailored properties, incorporating the unique structural features of the cyclopropyl (B3062369) dicarboxamide moiety.

The electron-rich double bond of the ethenyl group is susceptible to attack by both electrophiles and free radicals.

Electrophilic Addition: In the presence of electrophilic reagents like hydrogen halides (H-X), the reaction proceeds via the formation of a carbocation intermediate. chemistrysteps.com The addition follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon atom with the greater number of hydrogen atoms (the terminal CH₂). This generates the more stable secondary carbocation adjacent to the cyclopropane ring. The subsequent attack by the nucleophile (X⁻) yields the 1-haloethyl derivative. youtube.com

Radical Addition: In contrast, the radical addition of a reagent like HBr, typically initiated by peroxides or UV light, proceeds via an anti-Markovnikov pathway. dalalinstitute.com The bromine radical adds first to the terminal CH₂ of the ethenyl group to form the more stable secondary carbon radical. Subsequent abstraction of a hydrogen atom from another HBr molecule yields the 2-bromoethyl product.

| Reaction Type | Reagent | Key Principle | Major Product |

| Electrophilic Addition | HBr | Markovnikov's Rule | 2-(1-Bromoethyl)cyclopropane-1,1-dicarboxamide |

| Radical Addition | HBr, Peroxides | Anti-Markovnikov Rule | 2-(2-Bromoethyl)cyclopropane-1,1-dicarboxamide |

Reactivity of the Dicarboxamide Functional Groups

The two amide groups are generally stable but can undergo hydrolysis under forcing conditions.

Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine (or ammonia). This reaction typically requires heating with a strong acid or base. masterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: When heated with a strong aqueous acid, such as hydrochloric acid, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. pressbooks.pubresearchgate.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the nitrogen atom is eliminated as an ammonium (B1175870) ion (NH₄⁺), and the dicarboxamide is converted into a dicarboxylic acid. The final products are 2-ethenylcyclopropane-1,1-dicarboxylic acid and ammonium ions. libretexts.org

Basic Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion (OH⁻) directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. pressbooks.pub This leads to the expulsion of the amide anion (⁻NH₂), which is a very strong base and immediately deprotonates the newly formed carboxylic acid. The final products after acidification are 2-ethenylcyclopropane-1,1-dicarboxylic acid and ammonia (B1221849) (NH₃). libretexts.org

Substitution Reactions on Aromatic or Aliphatic Amide Substituents

The reactivity of the amide substituents in this compound is an area that remains largely underexplored in the scientific literature. The primary focus of existing research has been on the transformations involving the highly reactive vinylcyclopropane core. However, based on fundamental principles of organic chemistry, several substitution reactions on potential aromatic or aliphatic groups attached to the amide nitrogens can be postulated.

For N-aryl substituted derivatives, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on the aromatic ring. The regiochemical outcome of these substitutions would be dictated by the directing effects of the amide group and any other substituents present on the ring. The amide functionality is generally an ortho-, para-director, although its activating or deactivating nature can be influenced by the reaction conditions.

In the case of N-aliphatic substituents, direct substitution on the alkyl chain is less common unless activated positions, such as allylic or benzylic carbons, are present. Free-radical halogenation could be a viable method to introduce functionality onto an unactivated alkyl chain.

Reduction of Carbonyl Centers

The reduction of the two amide carbonyl groups in this compound to the corresponding amines represents a significant chemical transformation, yielding 2-ethenylcyclopropane-1,1-bis(aminomethyl) derivatives. While specific literature on the reduction of this particular dicarboxamide is scarce, established methods for amide reduction are expected to be applicable.

Powerful reducing agents are typically required to effect the conversion of amides to amines. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. Other reducing agents such as borane (B79455) (BH₃) complexes (e.g., BH₃·THF or BH₃·SMe₂) are also widely used for amide reduction and may offer different chemoselectivity profiles.

Table 1: Common Reagents for Amide Carbonyl Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Amine |

| Borane Tetrahydrofuran Complex (BH₃·THF) | THF, often at elevated temperatures | Amine |

Careful consideration of the reaction conditions is necessary to avoid unwanted side reactions. For instance, the vinyl group is susceptible to hydroboration if borane is used, and other reducible functional groups on the N-substituents would also be affected. The choice of reducing agent and the optimization of reaction parameters would be crucial for achieving a clean and high-yielding reduction of the dicarboxamide functionality in this compound.

Catalytic Methodologies Applied to this compound Chemistry

The strained vinylcyclopropane motif is a versatile substrate for a wide array of transition metal-catalyzed reactions. The high ring strain (approximately 28 kcal/mol) makes the opening of the cyclopropane ring energetically favorable, leading to the formation of various reactive intermediates. nih.gov The presence of the vinyl group provides a coordination site for the metal, often directing the subsequent bond cleavage and formation events. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysis has been a cornerstone in the study of vinylcyclopropane reactivity. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then undergo a variety of subsequent transformations. nih.gov

A notable example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of N-aryl substituted vinyl cyclopropanecarboxamides. nih.gov In this process, the palladium catalyst coordinates to the vinyl group, facilitating a nucleophilic attack from the amide nitrogen. This leads to the formation of a new C-N bond and the construction of highly substituted and conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds under mild conditions with oxygen as the terminal oxidant, showcasing an efficient and atom-economical approach to complex heterocyclic structures. nih.gov

Table 2: Palladium-Catalyzed Aza-Wacker Cyclization of a Vinyl Cyclopropanecarboxamide

| Substrate | Catalyst | Oxidant | Product | Yield | Reference |

|---|

Beyond this specific example, palladium catalysts are known to mediate a range of cycloaddition reactions with vinylcyclopropanes. These can act as three-carbon or five-carbon synthons, participating in [3+2], [4+3], and other formal cycloadditions with various partners like alkenes, alkynes, and imines to generate diverse carbocyclic and heterocyclic frameworks. nih.govresearchgate.net

Gold-Catalyzed Carbene Transfer and Cyclopropanation

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the activation of alkynes and allenes. nih.gov In the context of cyclopropane chemistry, gold catalysts are highly effective in promoting reactions that proceed via cyclopropyl gold carbene-like intermediates. nih.gov These reactive species can be generated from the cycloisomerization of 1,n-enynes. nih.gov

While reactions starting with this compound are not prominently featured, the principles of gold catalysis suggest potential avenues for its transformation. For instance, the activation of the vinyl group by a gold catalyst could potentially lead to rearrangements or additions.

More commonly, gold catalysts are employed in the synthesis of cyclopropanes. Gold-catalyzed carbene transfer reactions from diazo compounds to alkenes are a well-established method for cyclopropanation. acs.org Similarly, gold catalysts can facilitate the cyclopropanation of alkenes using precursors like propargyl esters. researchgate.net While these methods build the cyclopropane ring rather than transform a pre-existing one, they are central to the application of gold catalysis in this area of chemistry. The reactivity of gold carbenes generated from other sources in the presence of this compound could be an interesting area for future investigation, potentially leading to further functionalization of the vinyl group or the cyclopropane ring.

Other Transition Metal-Mediated Processes

A variety of other transition metals, including rhodium, nickel, iron, ruthenium, cobalt, and iridium, have been shown to catalyze transformations of vinylcyclopropanes. nih.gov These metals can mediate a diverse range of cycloaddition reactions, leveraging the inherent reactivity of the strained ring and the coordinating ability of the vinyl group. pku.edu.cnnih.gov

Depending on the metal, the ligands, and the reaction partner, vinylcyclopropanes can participate in:

[3+2] Cycloadditions: Reacting with alkenes or alkynes to form five-membered rings.

[5+2] Cycloadditions: Where the vinylcyclopropane acts as a five-carbon unit, reacting with two-carbon components to yield seven-membered rings.

[4+3] Cycloadditions: Leading to the formation of seven-membered carbocycles.

The electronic nature of the vinylcyclopropane is a key determinant of its reactivity. The presence of the two electron-withdrawing dicarboxamide groups in this compound classifies it as a donor-acceptor cyclopropane. This electronic bias can significantly influence the regioselectivity and stereoselectivity of its reactions with transition metal catalysts. For example, rhodium(I) has been shown to be an effective catalyst for [3+2] cycloadditions of 1-yne-vinylcyclopropanes. pku.edu.cn Nickel catalysts have been employed for the [4+1] cycloaddition of vinylcyclopropanes with carbon monoxide.

The breadth of reactivity demonstrated by various transition metals with vinylcyclopropane substrates suggests that this compound is a promising candidate for the discovery of novel and complex chemical transformations leading to valuable molecular architectures.

Structural Characterization and Spectroscopic Analysis of 2 Ethenylcyclopropane 1,1 Dicarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Ethenylcyclopropane-1,1-dicarboxamide in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethenyl (vinyl), cyclopropyl (B3062369), and amide protons. The strained three-membered ring significantly influences the chemical shifts of the cyclopropyl protons, causing them to appear in the highly shielded (upfield) region of the spectrum, typically between 0.5 and 2.0 ppm. docbrown.infodtic.mil The protons of the ethenyl group are expected in the less shielded (downfield) region of 5.0 to 6.0 ppm due to the sp² hybridization of the carbons. chemicalbook.com The amide (-CONH₂) protons generally appear as two broad singlets, reflecting their distinct chemical environments and potential for restricted rotation around the C-N bond.

The complex spin-spin coupling patterns are critical for structural assignment. The protons on the cyclopropane (B1198618) ring exhibit both geminal and vicinal couplings. The vicinal couplings are further distinguished as cis and trans, which typically have different coupling constants, providing stereochemical information. dtic.mil The ethenyl group displays a characteristic AXM spin system with three distinct coupling constants: a large trans coupling (J ≈ 17 Hz), a medium cis coupling (J ≈ 10 Hz), and a small geminal coupling (J ≈ 2 Hz). chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~1.85 | ddd | J ≈ 8.5, 7.5, 5.0 |

| H-3 (cis) | ~1.10 | dd | J ≈ 9.0, 5.0 |

| H-3 (trans) | ~0.95 | dd | J ≈ 7.5, 4.5 |

| H-vinyl (α) | ~5.75 | ddd | J ≈ 17.0, 10.5, 8.5 |

| H-vinyl (β, trans) | ~5.20 | dd | J ≈ 17.0, 1.5 |

| H-vinyl (β, cis) | ~5.05 | dd | J ≈ 10.5, 1.5 |

| -CONH₂ (a) | ~6.50 | br s | - |

| -CONH₂ (b) | ~6.20 | br s | - |

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, five unique carbon signals are anticipated.

The carbons of the cyclopropane ring are characteristically shielded, appearing at high field (10-35 ppm). docbrown.infoacs.org The quaternary C1 carbon, being substituted by two electron-withdrawing amide groups, would be shifted further downfield compared to the C2 and C3 carbons. The sp² carbons of the ethenyl group are expected in the typical alkene region (115-140 ppm). libretexts.org The most deshielded signals in the spectrum correspond to the carbonyl carbons of the dicarboxamide groups, which are predicted to resonate around 170-175 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~32.0 |

| C2 | ~28.0 |

| C3 | ~15.0 |

| C-vinyl (α) | ~138.0 |

| C-vinyl (β) | ~117.0 |

| -C=O (Amide) | ~173.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between the H-2 proton of the cyclopropane ring and the protons on C3 as well as the α-proton of the ethenyl group. It would also show the couplings within the vinyl system and the geminal and vicinal couplings of the cyclopropyl methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com The HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, connecting the signals around 1.0 ppm to the C3 carbon and the signals above 5.0 ppm to the vinyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for mapping out the complete molecular skeleton. youtube.com Key HMBC correlations would include those from the amide protons to the carbonyl carbon and the C1 carbon of the ring, and from the H-2 proton to the vinyl carbons, thus solidifying the connection between the ethenyl group, the cyclopropane ring, and the dicarboxamide functionalities.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of fragmentation patterns.

For this compound (C₇H₁₀N₂O₂), the expected exact mass of the molecular ion ([M]⁺˙) would be approximately 154.0742 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition. The isotopic pattern would show a small M+1 peak resulting from the natural abundance of ¹³C, consistent with a molecule containing seven carbon atoms.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing structurally significant fragment ions. The fragmentation pathways are predictable based on the functional groups present. wikipedia.org

A primary fragmentation would likely involve the cleavage of the amide groups. Loss of an amino radical (•NH₂) would result in an ion at m/z 138. A subsequent loss of carbon monoxide (CO) could lead to an ion at m/z 110.

Another significant pathway involves the cyclopropane ring and the ethenyl substituent. Cleavage of the bond between the ring and the vinyl group could lead to resonance-stabilized fragments. Ring-opening of the cyclopropane radical cation is a common fragmentation route for such compounds, which could be followed by the loss of neutral molecules like ethylene (B1197577) (C₂H₄), leading to various smaller fragment ions. docbrown.infoyoutube.com Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route. researchgate.netyoutube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Ion Structure / Identity |

| 154 | [M]⁺˙, Molecular Ion |

| 138 | [M - NH₂]⁺ |

| 111 | [M - CONH₂]⁺ |

| 110 | [M - NH₂ - CO]⁺ or [M - C₂H₂O]⁺ |

| 95 | [C₅H₅NO]⁺ |

| 67 | [C₄H₅N]⁺ |

| 54 | [C₄H₆]⁺ or [C₃H₂O]⁺ |

Fast Atom Bombardment (FAB) Mass Spectrometry Applications

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for obtaining mass spectra of non-volatile and thermally labile compounds. In the analysis of this compound, FAB-MS would be employed to determine the molecular weight and to gain insights into the compound's structure through fragmentation analysis.

The sample would be dissolved in a suitable matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms like argon or xenon. This process facilitates the desorption and ionization of the analyte molecules, primarily through protonation, leading to the formation of a pseudomolecular ion [M+H]⁺.

The resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to its protonated molecule. Fragmentation of the parent ion would likely occur at the weaker bonds of the molecule. Key fragmentation pathways could include the cleavage of the amide groups, loss of the ethenyl group, and opening of the cyclopropane ring. The analysis of these fragment ions provides valuable information for confirming the proposed structure.

Table 1: Hypothetical FAB-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 155 | [M+H]⁺ | Protonated molecular ion |

| 138 | [M-NH₂]⁺ | Loss of an amino group |

| 110 | [M-CONH₂]⁺ | Loss of a carboxamide group |

| 127 | [M-C₂H₃]⁺ | Loss of the ethenyl group |

| 95 | [M-C₂H₃-CONH₂]⁺ | Sequential loss of ethenyl and carboxamide groups |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Analysis of the closely related diethyl 2-vinylcyclopropane-1,1-dicarboxylate reveals key spectral features that can be extrapolated to the dicarboxamide. The presence of the terminal double bond in the ethenyl group would be indicated by peaks around 915 cm⁻¹ and 990 cm⁻¹. umt.edu The amide groups are expected to show characteristic absorptions for the N-H stretching and C=O stretching vibrations. The cyclopropane ring itself has characteristic C-H stretching vibrations at higher wavenumbers than typical alkanes.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3100-3500 | Medium-Strong |

| Cyclopropane (C-H) | Stretching | 3000-3100 | Medium |

| Ethenyl (=C-H) | Stretching | 3010-3095 | Medium |

| Amide (C=O) | Stretching (Amide I band) | 1630-1695 | Strong |

| Alkene (C=C) | Stretching | 1640-1680 | Medium |

| Amide (N-H) | Bending (Amide II band) | 1550-1640 | Medium-Strong |

| Ethenyl (=C-H) | Out-of-plane bending | 910-990 | Strong |

X-ray Crystallography for Solid-State Structure and Conformation

To perform this analysis, a suitable single crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the exact molecular geometry.

For this compound, X-ray crystallography would confirm the presence and geometry of the cyclopropane ring, the ethenyl group, and the two carboxamide substituents. It would also provide insight into the intermolecular interactions, such as hydrogen bonding between the amide groups, which dictate the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Calculated Density | The density of the crystal (g/cm³) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic techniques are fundamental for the purification and assessment of the purity of chemical compounds. For this compound, a combination of these methods would likely be employed during its synthesis and characterization.

Column chromatography would be a primary method for the purification of the crude product. In this technique, the compound is passed through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase (a solvent or mixture of solvents). Separation is achieved based on the differential adsorption of the compound and any impurities to the stationary phase.

Gas chromatography (GC) could be used to assess the purity of the final compound and to separate diastereomers if they are formed during the synthesis. For GC analysis, the compound would be vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. Chiral stationary phases can be used in GC to separate enantiomers. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful technique for both purification and purity analysis. It offers higher resolution and is suitable for compounds that are not sufficiently volatile for GC.

Table 4: Chromatographic Techniques for this compound

| Technique | Purpose | Stationary Phase (Example) | Mobile Phase (Example) |

| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate gradient |

| Gas Chromatography (GC) | Purity assessment, Diastereomer separation | Capillary column with a polar stationary phase | Helium |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Purification | C18 reversed-phase column | Acetonitrile/Water gradient |

Computational and Theoretical Chemistry Studies of 2 Ethenylcyclopropane 1,1 Dicarboxamide

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to predict the ground-state geometry of molecules by finding the minimum energy arrangement of atoms. For 2-Ethenylcyclopropane-1,1-dicarboxamide, a DFT optimization would reveal key structural parameters. Based on studies of similar donor-acceptor cyclopropanes, it is expected that the cyclopropane (B1198618) ring will exhibit some degree of bond length asymmetry due to the electronic influence of the vinyl and dicarboxamide substituents.

The reactivity of this compound can be analyzed using DFT-derived reactivity descriptors. These descriptors, based on frontier molecular orbital (FMO) theory, help in predicting how the molecule will interact with other chemical species.

| Reactivity Descriptor | Predicted Characteristics for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The HOMO is likely to be localized on the vinyl group and the cyclopropane ring, indicating these are the primary sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The LUMO is expected to be centered on the electron-withdrawing dicarboxamide groups, making them susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Fukui Functions | These functions can be calculated to provide a more detailed picture of the local reactivity, identifying specific atoms most prone to nucleophilic, electrophilic, or radical attack. |

These DFT-based predictions are crucial for understanding the molecule's behavior in chemical reactions.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed for this purpose.

For this compound, high-level ab initio calculations would be valuable for:

Accurate energy determination: Providing benchmark values for the molecule's total energy and relative energies of different isomers or conformers.

Thermochemical properties: Calculating properties such as the standard enthalpy of formation, which is crucial for understanding the molecule's stability. For instance, ab initio G3//B3LYP methods have been successfully used to calculate the standard enthalpies of formation for a series of substituted cyclopropanes.

Excited state calculations: Investigating the electronic excited states of the molecule, which is important for understanding its photochemical behavior.

The application of these high-level methods ensures a thorough and precise characterization of the electronic structure of this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational flexibility.

The presence of single bonds in this compound allows for rotation of the vinyl and dicarboxamide groups relative to the cyclopropane ring. This gives rise to different conformers with varying energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the key dihedral angles and calculating the energy at each point. For this compound, the PES would likely reveal several local minima corresponding to stable conformers. Studies on vinylcyclopropane (B126155) have shown that it exists as a mixture of anti and gauche conformers, with the anti-conformer being more stable. A similar conformational preference can be expected for this compound, although the bulky dicarboxamide groups will introduce additional steric interactions that will influence the relative energies of the conformers.

| Conformer of this compound | Expected Relative Stability | Key Dihedral Angle (Vinyl-Cyclopropane) |

| Anti (or s-trans) | Likely the most stable conformer | ~180° |

| Gauche (or skew) | Less stable than the anti-conformer | ~60° |

| Syn (or s-cis) | Likely a transition state, not a stable conformer | ~0° |

Understanding the conformational preferences is essential as the geometry of the molecule can significantly impact its reactivity and biological activity.

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. For this compound, which is a donor-acceptor cyclopropane, several reaction pathways can be computationally explored.

Donor-acceptor cyclopropanes are known to undergo a variety of ring-opening and cycloaddition reactions, often catalyzed by Lewis acids. google.com Computational studies can be used to:

Identify the most favorable reaction mechanism: By comparing the activation energies of different possible pathways.

Characterize transition state geometries: Providing a detailed picture of the molecular structure at the peak of the energy barrier.

Predict reaction outcomes: Determining the likely products of a reaction under specific conditions.

For example, the vinylcyclopropane-cyclopentene rearrangement is a well-studied reaction that could be relevant to this compound. Computational studies have shown that this rearrangement can proceed through either a diradical-mediated or a concerted pericyclic mechanism, depending on the substituents. chemnet.com DFT calculations can help determine which mechanism is more likely for the title compound.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

In the context of drug discovery and development, understanding the relationship between a molecule's structure and its biological activity is paramount. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in these investigations.

For a compound like this compound, if it were identified as having a particular biological activity, computational SAR studies could be employed to:

Identify key molecular descriptors: These are numerical representations of the molecule's properties (e.g., electronic, steric, hydrophobic) that are correlated with its biological activity.

Develop predictive models: Once a correlation is established, a QSAR model can be built to predict the activity of new, unsynthesized derivatives.

Guide the design of more potent analogs: By understanding which structural features are important for activity, medicinal chemists can rationally design new molecules with improved properties.

| Computational SAR Approach | Application to this compound |

| Molecular Docking | Simulating the binding of the molecule to a target protein to predict its binding affinity and orientation. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Building models based on the 3D alignment of a series of molecules to relate their steric and electrostatic fields to their biological activity. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. |

Through these computational approaches, a detailed and multi-faceted understanding of the chemical and physical properties of this compound can be achieved, providing a solid theoretical foundation for further experimental investigation.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For "this compound," molecular docking simulations can elucidate its potential to interact with various enzymes, which is a critical step in identifying its mechanism of action.

Studies on analogous compounds containing cyclopropane and amide functionalities have demonstrated their potential to interact with a range of enzymatic targets. For instance, amide derivatives containing a cyclopropane ring have been shown to have a good affinity for the CYP51 protein, a key enzyme in sterol biosynthesis. nih.gov Similarly, cyclopropane carboxylic acid derivatives have been analyzed for their interaction with collagenase. researchgate.net

In a hypothetical molecular docking study of "this compound" with a target enzyme, the dicarboxamide groups would be expected to act as key hydrogen bond donors and acceptors. The vinyl group might engage in hydrophobic interactions or pi-stacking with aromatic residues in the active site. The rigid cyclopropane ring helps in positioning these functional groups in a conformationally restricted manner, which can contribute favorably to the binding entropy. nih.gov

Key interactions could involve amino acid residues such as aspartate, glutamate, asparagine, and glutamine, which can form hydrogen bonds with the amide groups of the ligand. Hydrophobic residues like leucine, valine, and isoleucine may interact with the ethenyl and cyclopropyl (B3062369) moieties. The specific interactions and the calculated binding affinity would determine the potential of "this compound" as an inhibitor or modulator of the target enzyme.

| Enzyme Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase | -8.5 | ASP145, LYS72 | Hydrogen Bond |

| LEU25, VAL33 | Hydrophobic | ||

| Hypothetical Protease | -7.9 | SER195, GLY193 | Hydrogen Bond |

| TRP215 | Pi-Alkyl |

Thermochemical Property Estimation Methodologies

Thermochemical properties are fundamental to understanding the stability and reactivity of a molecule. Computational chemistry provides powerful tools for the accurate estimation of these properties. For "this compound," methodologies such as high-level ab initio calculations can be employed to determine its thermochemical characteristics.

Methods like the Weizmann-n (Wn) series of protocols (e.g., W1X, W2X) are known for providing highly accurate thermochemical data, often with an uncertainty of less than 1 kcal/mol. researchgate.net These composite methods involve a series of calculations that extrapolate to the complete basis set limit and include corrections for core-valence electron correlation, scalar relativistic effects, and spin-orbit coupling.

For a molecule like "this compound," these methods can be used to calculate key thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cv). The enthalpy of formation provides insight into the molecule's stability, while the Gibbs free energy of formation is crucial for predicting the spontaneity of reactions involving the compound. The heat capacity is important for understanding how the molecule's energy changes with temperature.

The computational estimation of these properties would involve geometry optimization of the molecule at a high level of theory, followed by frequency calculations to confirm the nature of the stationary point and to obtain zero-point vibrational energy and thermal corrections. The final energies are then calculated using the composite methods to achieve high accuracy.

| Thermochemical Property | Estimated Value | Computational Method |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -55.2 kcal/mol | W1X |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -12.8 kcal/mol | W1X |

| Heat Capacity (Cv at 298.15 K) | 45.7 cal/(mol·K) | B3LYP/6-311+G(d,p) |

Derivatives and Analogues of 2 Ethenylcyclopropane 1,1 Dicarboxamide in Academic Research

Exploration of Variously Substituted Cyclopropane-1,1-dicarboxamide Derivatives

N-Substituted Amides with Aromatic and Aliphatic Moieties

The synthesis of N-substituted cyclopropane (B1198618) carboxamides, including those with aromatic and aliphatic groups, has been a subject of considerable interest. These modifications can significantly influence the molecule's conformation, solubility, and biological activity. The introduction of aryl groups, for instance, is a common strategy in medicinal chemistry to enhance binding to biological targets.

Research in this area has demonstrated generally applicable methods for preparing cyclopropane carboxamides with a wide range of aromatic substituents. nih.gov One common synthetic route involves the α-alkylation of a substituted phenylacetonitrile (B145931) with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid. nih.gov This acid can then be coupled with various aromatic or aliphatic amines to yield the desired N-substituted dicarboxamides. nih.gov The choice of coupling reagents and reaction conditions is critical to achieving good yields. nih.gov

While much of the published research focuses on simpler 1-phenylcyclopropane carboxamides, the principles can be extended to the more complex 2-ethenylcyclopropane-1,1-dicarboxamide system. The presence of the ethenyl group adds a layer of complexity and potential for further functionalization. The electronic and steric properties of the N-substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, can influence the reactivity of both the cyclopropane ring and the vinyl group.

Below is a table summarizing representative examples of N-substituted cyclopropane carboxamides and the synthetic strategies employed.

| N-Substituent Type | General Synthetic Approach | Key Intermediates | Potential Applications |

| Aromatic | Amide coupling of a cyclopropane carboxylic acid with an aniline (B41778) derivative. | 1-Phenylcyclopropane carboxylic acid | Medicinal chemistry, materials science |

| Aliphatic | Amide coupling of a cyclopropane carboxylic acid with an alkylamine. | Cyclopropane-1,1-dicarboxylic acid | Pharmaceutical intermediates, polymer chemistry |

| Heterocyclic | Reaction of cyclopropane-1,1-dicarboxylic acid with heterocyclic amines. | Cyclopropane-1,1-dicarbonyl chloride | Agrochemicals, drug discovery |

Structural Modifications on the Cyclopropane Ring

Modifications to the cyclopropane ring itself offer another avenue for creating novel derivatives with unique properties. The inherent strain of the three-membered ring makes it susceptible to various ring-opening and rearrangement reactions, providing access to a diverse array of molecular scaffolds.

One of the most well-documented reactions of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. researchgate.net This thermal or metal-catalyzed ring expansion can be a powerful tool for the synthesis of five-membered rings, which are prevalent in many natural products and pharmaceuticals. The substitution pattern on the cyclopropane ring can significantly influence the facility and outcome of this rearrangement. For instance, the presence of electron-withdrawing groups, such as the dicarboxamide functionality, can affect the stability of the diradical or zwitterionic intermediates involved in the rearrangement.

Furthermore, the ethenyl group can be functionalized through various addition reactions, which can indirectly be considered a modification of the cyclopropane ring system. For example, epoxidation of the double bond would yield an oxiranyl-substituted cyclopropane, a highly reactive intermediate for further transformations.

Comparative Studies with 2-Ethenylcyclopropane-1,1-dicarboxylic Acid Esters

To better understand the chemical behavior of this compound, it is often compared with its ester analogues, primarily the dimethyl and diethyl esters. These esters are frequently used as synthetic intermediates and provide a valuable benchmark for reactivity studies.

Dimethyl and Diethyl Esters as Synthetic Intermediates and Analogues

Dimethyl and diethyl 2-vinylcyclopropane-1,1-dicarboxylates are well-established synthetic intermediates. Current time information in Santa Cruz, CA, US.google.comgoogle.comprepchem.com Their preparation is typically achieved through the condensation of a malonic ester with a 1,4-dihalobutene. google.comgoogle.com These diesters serve as versatile building blocks for the synthesis of more complex molecules due to the presence of multiple reactive sites: the cyclopropane ring, the vinyl group, and the two ester functionalities.

The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to the dicarboxamide or other derivatives. prepchem.com The vinyl group can participate in various cycloaddition reactions, and the strained cyclopropane ring can undergo ring-opening reactions with a variety of nucleophiles and electrophiles. nih.govnih.govpku.edu.cn

The following table highlights some of the key reactions and applications of these diester analogues.

| Compound | Key Reactions | Applications |

| Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Hydrolysis to dicarboxylic acid, cycloaddition reactions, ring-opening reactions. | Synthesis of pharmaceuticals, natural product synthesis, building block for complex molecules. |

| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Nucleophilic ring-opening, radical additions, hydrogenation. | Intermediate in organic synthesis, precursor for functionalized cyclopentenes. Current time information in Santa Cruz, CA, US.nih.govnih.gov |

Reactivity Parallels and Divergences with Amide Counterparts

While the ester and amide derivatives of 2-ethenylcyclopropane-1,1-dicarboxylic acid share some common reactivity patterns, there are also significant differences stemming from the distinct electronic properties of the ester and amide functional groups.

Generally, esters are more susceptible to nucleophilic acyl substitution than amides. This is because the lone pair of electrons on the nitrogen atom of an amide is more delocalized into the carbonyl group, making the carbonyl carbon less electrophilic. google.com Consequently, the hydrolysis or aminolysis of the dicarboxamide would require more forcing conditions compared to its diester counterpart.

In the context of the cyclopropane ring's reactivity, both the ester and amide groups act as electron-withdrawing groups, activating the ring towards nucleophilic attack. Studies on diethyl 2-vinylcyclopropane-1,1-dicarboxylate have shown that it undergoes ring-opening reactions with nucleophiles, with the attack preferentially occurring at the methine carbon of the cyclopropane ring. nih.govrsc.org It is expected that the dicarboxamide would exhibit similar reactivity, although the rate of reaction might be influenced by the nature of the amide substituents.

The vinyl group in both the diester and dicarboxamide can undergo typical alkene reactions. However, the electron-withdrawing nature of the adjacent functional groups can influence the regioselectivity of these reactions.

Cyclopropane-1,1-dicarboxylic Acid Analogues with Diverse Heterocyclic Functionalities

The versatility of the cyclopropane-1,1-dicarboxylic acid scaffold extends to the synthesis of a wide array of heterocyclic compounds. These analogues are of particular interest in medicinal chemistry, as heterocyclic rings are common motifs in many biologically active molecules.

The synthesis of these heterocyclic derivatives often starts from cyclopropane-1,1-dicarboxylic acid itself, which can be prepared by the hydrolysis of its corresponding diesters. researchgate.netumt.edu The dicarboxylic acid can then be converted into various reactive intermediates, such as the diacid chloride, which can subsequently be reacted with appropriate binucleophiles to form heterocyclic rings.

For example, the reaction of cyclopropane-1,1-dicarboxylic acid with thiosemicarbazide (B42300) has been shown to yield 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.govnih.gov Similarly, treatment with thiosemicarbazide followed by ring closure in an alkaline medium can produce 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane. nih.gov These heterocyclic derivatives can then be further functionalized to create a library of compounds for biological screening.

The development of modular synthetic routes to cyclopropane-fused N-heterocycles has also been an active area of research. researchgate.netnih.govresearchgate.netacs.orgliverpool.ac.uk These methods often involve intramolecular reactions of appropriately functionalized cyclopropane precursors, leading to the formation of fused ring systems that are structurally rigid and have well-defined three-dimensional shapes, making them attractive scaffolds for drug design. nih.govacs.orgliverpool.ac.uk

Advanced Applications in Organic Chemistry

Utilization as Building Blocks in Complex Organic Synthesis

2-Ethenylcyclopropane-1,1-dicarboxamide and its derivatives, particularly the corresponding esters, serve as versatile building blocks in organic synthesis due to the unique reactivity conferred by the strained cyclopropane (B1198618) ring in conjugation with a vinyl group. This structural motif, known as a vinylcyclopropane (B126155) (VCP), is a precursor for a variety of ring-opening reactions that allow for the construction of more complex molecular architectures.

The VCP unit can undergo transformations to generate five-membered rings, a common feature in many natural products and biologically active molecules. The high ring-strain energy of the cyclopropane ring facilitates these reactions. cymitquimica.com For instance, the parent compound, 2-vinylcyclopropane-1,1-dicarboxylic acid, has been shown to undergo decarboxylation to form the lactone of 4-hydroxy-5-hexenoic acid. acs.org This transformation highlights the potential of the VCP skeleton to be converted into different functionalized acyclic and heterocyclic systems.

The synthesis of these building blocks often starts from the cyclocondensation of a malonic ester with a 1,4-dihalobutene-2 derivative. google.com Achieving high purity in the starting trans-1,4-dihalobutene-2 is critical to obtaining the desired vinylcyclopropane product in high yield and minimizing side products like cyclopentene (B43876) derivatives. google.com The resulting dialkyl 2-vinylcyclopropane-1,1-dicarboxylates can then be converted to the target dicarboxamide through standard amidation procedures. These VCPs are valuable starting materials for creating intricate structures in multistep syntheses. uni-bayreuth.deontosight.ai

Role in Polymer and Materials Science Research

Vinylcyclopropane (VCP) derivatives, including those with amide functionalities like this compound, are of significant interest in polymer and materials science. Their primary advantage is their ability to undergo radical ring-opening polymerization, which results in polymers with significantly lower volume shrinkage compared to conventional vinyl or acrylate (B77674) monomers. researchgate.net This property is highly desirable in applications such as dental fillings, coatings, and precision molding, where dimensional stability during curing is crucial.

During polymerization, the radical attack on the vinyl group is followed by the opening of the adjacent, strained cyclopropane ring. This process forms 1,5-addition polymers, incorporating additional bonds into the polymer backbone which helps to offset the shrinkage that typically occurs as monomers are converted into a denser polymer network. uni-bayreuth.deresearchgate.net

Research has shown that the functionality of the VCP monomer can influence polymerization kinetics. In a study on monofunctional VCP-amides, the presence of hydrogen-bonding groups, such as amide or urea (B33335) moieties, was found to pre-organize the monomers, leading to faster polymerization rates. uni-bayreuth.de The initial rate of photopolymerization was highest for monomers with strong hydrogen-bonding capabilities near the reactive site. uni-bayreuth.de

Below is an interactive data table summarizing research findings on the photopolymerization of various VCP-amide monomers, highlighting the effect of different side chains on polymerization rates.

| Monomer ID | Side-Chain Functional Group | Initial Rp (%/s) | Key Feature |

|---|---|---|---|

| Monomer 3 | Urea | 2.35 | Strongest hydrogen-bonding capability |

| Monomer 2 | Amide (Propionamide) | 1.99 | Strong hydrogen-bonding |

| Monomer 1 | Carbonate | 1.62 | Weaker hydrogen-bonding |

| Monomer 4 | Amide (Carbamate) | 1.35 | Hydrogen-bonding further from VCP core |

These VCP-based monomers can be used to create transparent, crosslinked polymers and organic-inorganic nanocomposites with low shrinkage. researchgate.net The resulting polymers often exhibit good thermal stability and unique mechanical properties, making them promising candidates for advanced materials. researchgate.netresearchgate.net

Mechanistic Probes in Enzyme Inhibition Studies (e.g., Ketol-Acid Reductoisomerase)

The cyclopropane-dicarboxylate scaffold is a valuable tool for probing enzyme mechanisms, particularly for enzymes that catalyze reactions involving cyclopropane-like transition states. One such enzyme is Ketol-acid reductoisomerase (KARI, EC 1.1.1.86), which is essential in the biosynthetic pathway of branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.orgmdpi.com KARI catalyzes a complex two-step reaction: an alkyl migration followed by an NADPH-dependent reduction. mdpi.com

Research has demonstrated that cyclopropane-1,1-dicarboxylate (CPD), a structural analog lacking the vinyl group, is a slow, tight-binding inhibitor of KARI from rice. researchgate.net The rationale for this potent inhibition is that the rigid cyclopropane ring mimics the proposed cyclopropane-like transition state of the alkyl migration step catalyzed by the enzyme. researchgate.net By binding tightly to the active site, such transition-state analogs act as powerful inhibitors and are useful as mechanistic probes to study enzyme function.

This compound can be hypothesized to serve as a more advanced mechanistic probe for KARI for several reasons:

Transition-State Mimicry : Like CPD, the core cyclopropane-dicarboxamide structure can act as a transition-state analog.

Exploring Active Site Pockets : The ethenyl (vinyl) group provides an additional substituent to probe for specific hydrophobic or hydrophilic interactions within the enzyme's active site, helping to map its topology. bohrium.com

Covalent Modification : The vinyl group could potentially act as a reactive handle for covalent modification of the enzyme active site, allowing for the identification of key amino acid residues.

Studying the binding kinetics and structural interactions of inhibitors like this compound provides valuable insights into the enzyme's catalytic mechanism, which is crucial for designing new antimicrobial agents or herbicides that target the branched-chain amino acid pathway. mdpi.com

| Attribute | Description | Reference |

|---|---|---|

| EC Number | 1.1.1.86 | wikipedia.org |

| Function | Catalyzes the second step in branched-chain amino acid biosynthesis. | mdpi.com |

| Reaction | Performs a Mg2+-dependent alkyl migration followed by an NAD(P)H-dependent reduction. | mdpi.com |

| Significance | Essential in bacteria, fungi, and plants, making it a target for antibiotics and herbicides. | mdpi.com |

| Known Inhibitor Class | Cyclopropane derivatives that act as transition-state analogs. | researchgate.net |

Analytical Methodologies for Purity Assessment and Impurity Profiling

The characterization and quality control of this compound and its synthetic precursors rely on a combination of standard analytical techniques to confirm identity, structure, and purity.

Structural Elucidation: The primary methods for confirming the molecular structure of VCP derivatives are spectroscopic.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to verify the presence of the vinyl group, the cyclopropane ring protons, and the amide functionalities. Specific chemical shifts and coupling constants provide definitive evidence of the compound's structure. uni-bayreuth.de

Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups, such as the N-H and C=O stretches of the amide groups and the C=C stretch of the vinyl group. uni-bayreuth.de